

19-Oxononadecanoic acid biosynthesis pathway in microorganisms

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An In-depth Technical Guide on the Putative Biosynthesis of **19-Oxononadecanoic Acid** in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxononadecanoic acid is a long-chain oxo-fatty acid with potential applications in various fields, leveraging its bifunctional nature with a terminal aldehyde and a terminal carboxylic acid. While the microbial production of a wide array of fatty acid derivatives has been explored, the specific biosynthetic pathway for **19-oxononadecanoic acid** is not well-documented. This technical guide outlines a putative biosynthetic pathway for **19-oxononadecanoic acid** in microorganisms, constructed from established principles of microbial fatty acid synthesis and oxidation. This document provides a theoretical framework to guide research and development efforts toward the microbial production of this and similar long-chain oxo-fatty acids. The proposed pathway begins with the synthesis of the C19 precursor, nonadecanoic acid, followed by a modified ω -oxidation process.

Putative Biosynthetic Pathway

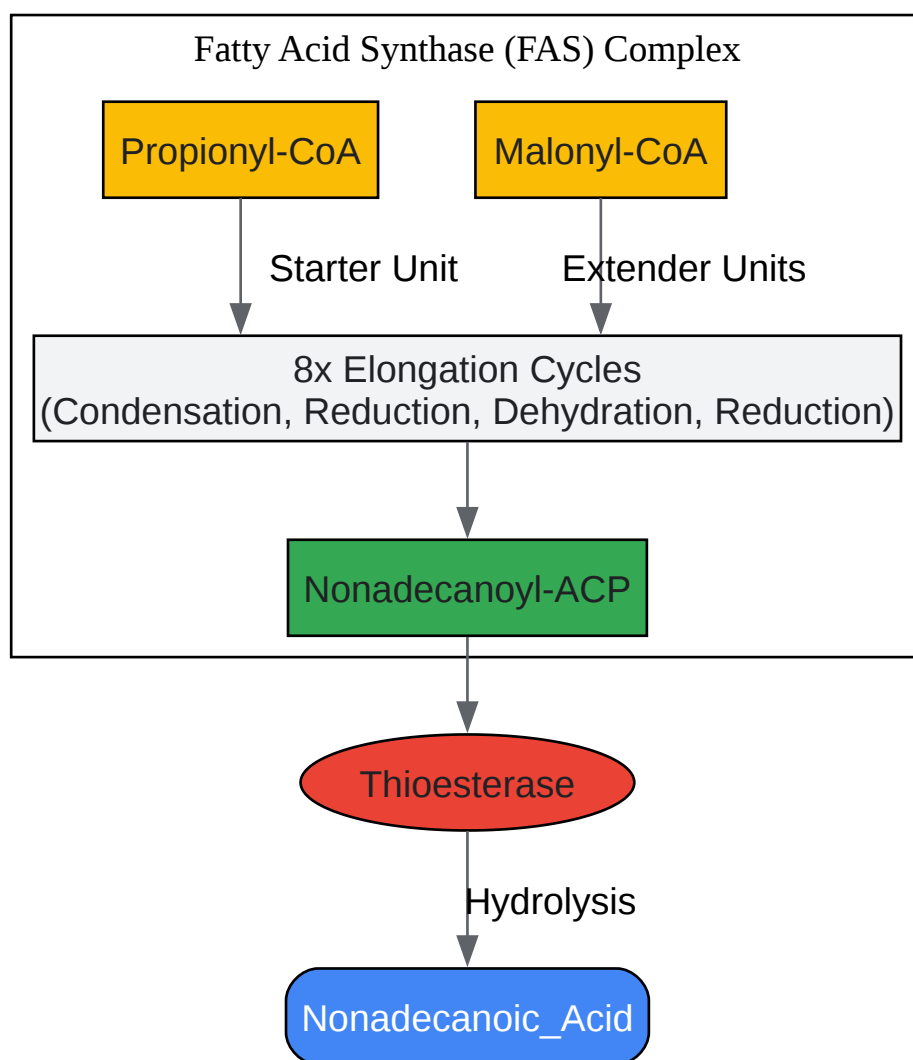
The proposed biosynthesis of **19-oxononadecanoic acid** is a two-stage process: (1) the de novo synthesis of the nonadecanoic acid backbone, and (2) the terminal oxidation of nonadecanoic acid to yield the final product.

De Novo Biosynthesis of Nonadecanoic Acid (C19:0)

Microorganisms synthesize fatty acids through the fatty acid synthase (FAS) system. The production of an odd-chain fatty acid like nonadecanoic acid typically starts with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA. Oleaginous bacteria of the genus *Rhodococcus* are known for their ability to produce significant quantities of odd-numbered fatty acids.

The synthesis proceeds as follows:

- **Initiation:** The process begins with the condensation of a propionyl-CoA starter unit with malonyl-ACP.
- **Elongation:** The fatty acid chain is elongated by the iterative addition of two-carbon units from malonyl-CoA. This cycle involves four key reactions: condensation, reduction, dehydration, and another reduction.
- **Termination:** After eight rounds of elongation, the C19 acyl-ACP is released, typically as a free fatty acid or acyl-CoA, resulting in nonadecanoic acid.



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Caption: De novo biosynthesis of the nonadecanoic acid precursor.

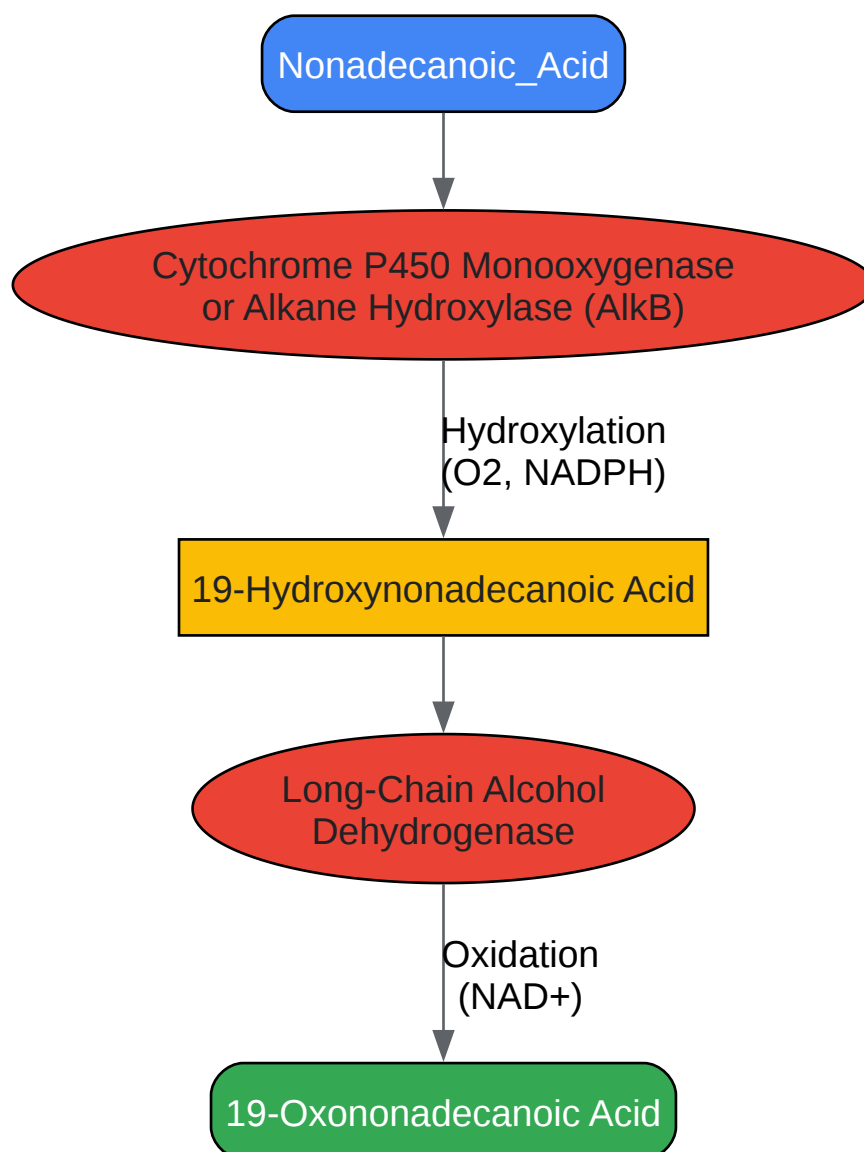
Terminal ω -Oxidation to 19-Oxononadecanoic Acid

The conversion of nonadecanoic acid to **19-oxononadecanoic acid** is proposed to occur via a modified ω -oxidation pathway, which targets the terminal methyl group (the ω -carbon). This pathway is known to occur in the endoplasmic reticulum of eukaryotic cells and has been identified in various bacteria.^[1] The key is the termination of the oxidation at the aldehyde stage, preventing further oxidation to a dicarboxylic acid.

The proposed steps are:

- Terminal Hydroxylation: A cytochrome P450 monooxygenase or an alkane hydroxylase (AlkB) introduces a hydroxyl group at the C19 position of nonadecanoic acid, forming 19-hydroxynonadecanoic acid. These enzymes are known to be involved in the terminal oxidation of long-chain n-alkanes.[2]
- Oxidation to Aldehyde: A long-chain alcohol dehydrogenase oxidizes the terminal hydroxyl group of 19-hydroxynonadecanoic acid to an aldehyde, yielding **19-oxononadecanoic acid**. Several microorganisms possess alcohol dehydrogenases capable of acting on long-chain fatty alcohols.[3]

It is critical to select or engineer a microbial host where the subsequent oxidation of the terminal aldehyde to a carboxylic acid by an aldehyde dehydrogenase is minimized or absent.
[4][5]



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Caption: Putative ω -oxidation pathway for **19-oxononadecanoic acid**.

Key Enzymes and Their Characteristics

The successful microbial production of **19-oxononadecanoic acid** hinges on the activity and specificity of the enzymes in the ω -oxidation pathway. The following table summarizes the key enzyme families and their relevant characteristics.

Enzyme Class	Gene/Enzyme Example	Organism Example	Substrate Range/Notes
Cytochrome P450 Monooxygenase	CYP4A, CYP4F subfamilies	Vertebrates (for ω -oxidation)	Known to hydroxylate the ω -carbon of medium to long-chain fatty acids.[6]
Alkane Hydroxylase	AlkB	Pseudomonas putida GPo1	Primarily acts on C5-C12 alkanes, but mutants with altered specificity for longer chains exist.[7] Other AlkB homologs can oxidize alkanes longer than C12.[7]
Long-Chain Alcohol Dehydrogenase	PsADH	Pantoea sp. strain 7-4	Can oxidize 1-tetradecanol (C14) to tetradecanal.[3][4]
Aldehyde Dehydrogenase (to be avoided)	FAldDH	Marinobacter aquaeolei VT8, Acinetobacter baylyi	Acts on a range of aldehydes, including long-chain ones like hexadecanal, oxidizing them to fatty acids.[8]

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in the putative biosynthetic pathway. These protocols can be adapted for specific microbial systems.

Cytochrome P450/Alkane Hydroxylase Activity Assay

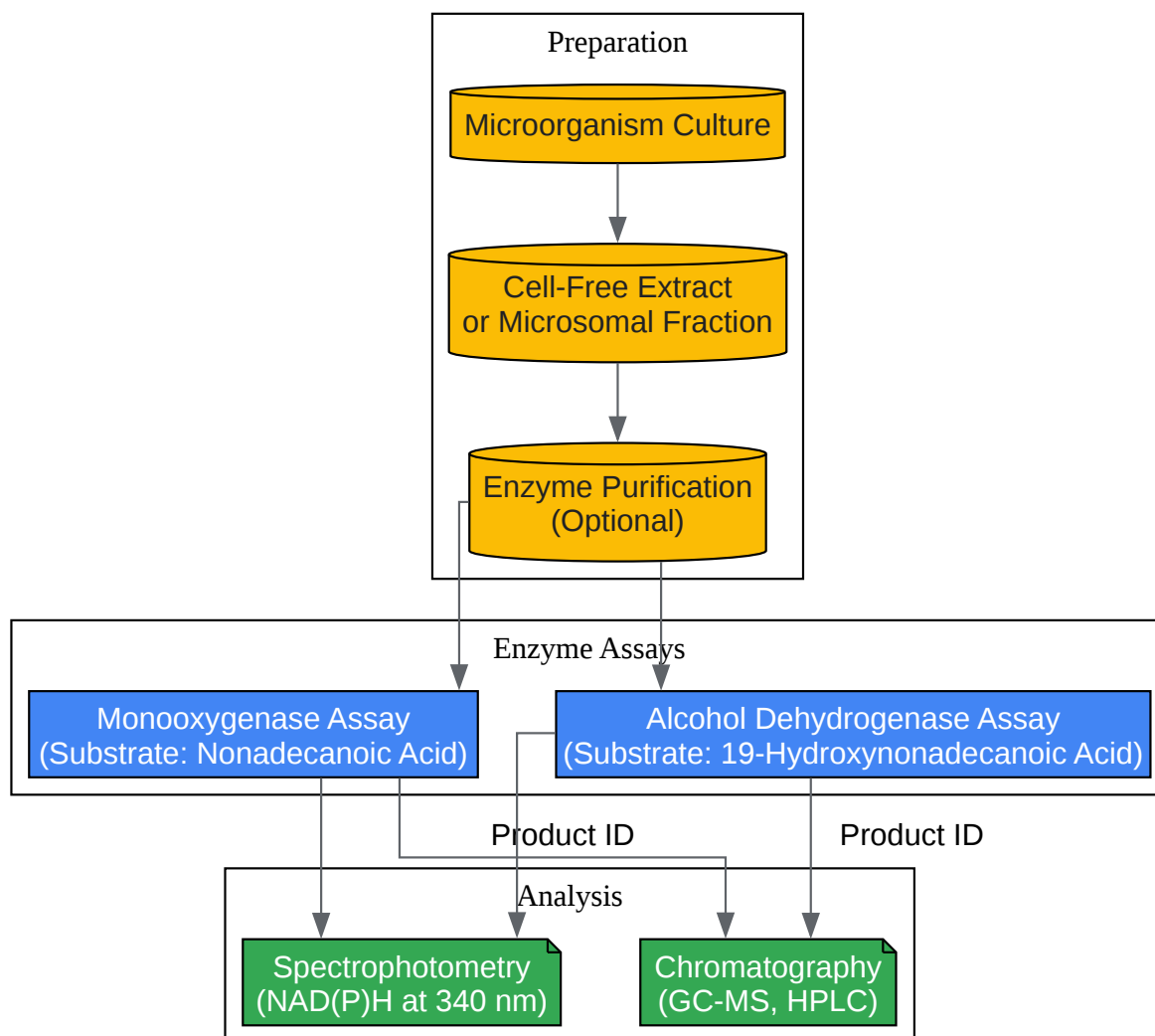
This assay measures the consumption of the cofactor NADPH, which is indicative of monooxygenase activity.

- Principle: The enzyme utilizes NADPH to incorporate one atom of molecular oxygen into the substrate. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
- Reagents:
 - Potassium phosphate buffer (100 mM, pH 7.4)
 - NADPH stock solution (10 mM)
 - Substrate stock solution (e.g., nonadecanoic acid, 10 mM in a suitable solvent like DMSO)
 - Microsomal preparation or purified enzyme solution
- Procedure:
 - Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the enzyme solution.
 - Add the substrate (nonadecanoic acid) to a final concentration of 50-100 μM.
 - Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.
 - Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
 - The rate of NADPH consumption is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
- Product Confirmation: The formation of 19-hydroxynonadecanoic acid should be confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after extraction and derivatization of the reaction mixture.

Long-Chain Alcohol Dehydrogenase Activity Assay

This assay measures the formation of the cofactor NADH, which results from the oxidation of the alcohol substrate.

- Principle: The enzyme oxidizes the hydroxyl group of the substrate to an aldehyde, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.
- Reagents:
 - Sodium pyrophosphate buffer (100 mM, pH 9.2)
 - NAD⁺ stock solution (25 mM)
 - Substrate stock solution (e.g., 19-hydroxynonadecanoic acid, 10 mM in a suitable solvent)
 - Cell-free extract or purified enzyme solution
- Procedure:
 - In a cuvette, combine the sodium pyrophosphate buffer, NAD⁺ solution, and substrate solution (e.g., 19-hydroxynonadecanoic acid).
 - Equilibrate the mixture to the desired temperature (e.g., 25°C).
 - Initiate the reaction by adding the enzyme solution.
 - Immediately record the increase in absorbance at 340 nm over several minutes.
 - Calculate the rate of NADH formation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).
- Product Confirmation: The formation of **19-oxononadecanoic acid** should be confirmed by GC-MS or HPLC.



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Caption: General experimental workflow for enzyme characterization.

Conclusion

This technical guide presents a putative biosynthetic pathway for **19-oxononadecanoic acid** in microorganisms, based on the well-established pathways of odd-chain fatty acid synthesis and terminal ω -oxidation. The key to successful production lies in the identification and engineering

of a microbial host that expresses the necessary enzymes for the initial hydroxylation and subsequent oxidation to a terminal aldehyde, while minimizing the further oxidation to a dicarboxylic acid. The genera *Rhodococcus* and *Pseudomonas* are promising starting points due to their robust fatty acid metabolism.[1][3] The provided experimental protocols offer a foundation for the characterization of the required enzymatic activities. Further research into the substrate specificity of long-chain fatty acid modifying enzymes and metabolic engineering to control the flux through the ω -oxidation pathway will be crucial for the development of a microbial cell factory for **19-oxonadecanoic acid** production.

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